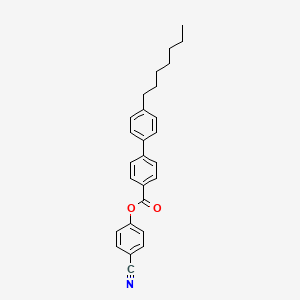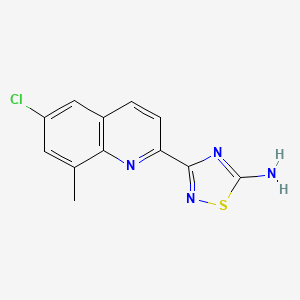
p-Cyanophenyl 4'-heptyl-4-biphenylcarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Cyanophenyl 4’-heptyl-4-biphenylcarboxylate is an organic compound with the molecular formula C27H27NO2. It is a derivative of biphenylcarboxylate, featuring a heptyl chain and a cyanophenyl group. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Cyanophenyl 4’-heptyl-4-biphenylcarboxylate typically involves the esterification of 4’-heptyl-4-biphenylcarboxylic acid with p-cyanophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of p-Cyanophenyl 4’-heptyl-4-biphenylcarboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
p-Cyanophenyl 4’-heptyl-4-biphenylcarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
p-Cyanophenyl 4’-heptyl-4-biphenylcarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of molecular interactions and binding affinities.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in drug design.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mecanismo De Acción
The mechanism of action of p-Cyanophenyl 4’-heptyl-4-biphenylcarboxylate involves its interaction with specific molecular targets. The cyanophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the heptyl chain can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- p-Cyanophenyl 4’-n-heptyl-4-biphenylcarboxylate
- 4’-Heptyl-4-biphenylcarboxylic acid p-cyanophenyl ester
Uniqueness
p-Cyanophenyl 4’-heptyl-4-biphenylcarboxylate is unique due to its specific combination of a heptyl chain and a cyanophenyl group, which imparts distinct physicochemical properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Propiedades
Número CAS |
58573-95-8 |
|---|---|
Fórmula molecular |
C27H27NO2 |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
(4-cyanophenyl) 4-(4-heptylphenyl)benzoate |
InChI |
InChI=1S/C27H27NO2/c1-2-3-4-5-6-7-21-8-12-23(13-9-21)24-14-16-25(17-15-24)27(29)30-26-18-10-22(20-28)11-19-26/h8-19H,2-7H2,1H3 |
Clave InChI |
ACLRARDQYSCILU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-Chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13933838.png)












